molecular formula C18H19N3O3S3 B2565398 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 941899-75-8

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B2565398
CAS RN: 941899-75-8
M. Wt: 421.55
InChI Key: QFYPMVQRAJOQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . It is not intended for human or veterinary use and is available for research use only. The molecular formula of this compound is C18H19N3O3S3 and its molecular weight is 421.55.


Synthesis Analysis

The synthesis of similar compounds involves the reduction of a nitro group in a benzenesulfonamide derivative, followed by a reaction with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a novel scaffold that has been the subject of much research . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .


Chemical Reactions Analysis

The chemical reactions involving this compound and similar compounds have been studied extensively. For example, a series of 4H-1,2,4-benzothiadiazine-1,1-dioxides were reported and evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue .

Scientific Research Applications

Insecticidal Applications

The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against pests like the cotton leafworm, Spodoptera littoralis, demonstrate the potential of thiadiazole derivatives in pest management strategies. Such compounds could be pivotal in developing new insecticides with specific action mechanisms, contributing to sustainable agricultural practices (Fadda et al., 2017).

Antihypertensive and Vasodilator Effects

Research into 2-aryl-5-hydrazino-1,3,4-thiadiazoles has uncovered compounds with notable antihypertensive activity, attributed to their direct relaxant effect on vascular smooth muscle. This suggests the relevance of thiadiazole derivatives in developing new antihypertensive drugs, offering potential therapeutic avenues for cardiovascular diseases (Turner et al., 1988).

Antimicrobial and Anticancer Properties

Thiadiazole derivatives have been synthesized with the aim of exploring their antimicrobial and anticancer activities. For instance, formazans derived from thiadiazole Mannich bases have shown moderate antimicrobial activity against pathogens like Escherichia coli and Salmonella typhi. This indicates the potential of such compounds in the development of new antimicrobial agents (Sah et al., 2014). Additionally, benzothiazole derivatives bearing different heterocyclic rings have been evaluated for their antitumor activity, highlighting the potential of thiadiazole and benzothiazole moieties in anticancer drug development (Yurttaş et al., 2015).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds have been found to be effective and selective inhibitors of insulin release from rat pancreatic B cells . They have also been evaluated as KATP channel activators .

properties

IUPAC Name

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S3/c1-3-21-15-9-4-5-10-16(15)27(23,24)20-18(21)26-12-17(22)19-13-7-6-8-14(11-13)25-2/h4-11H,3,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYPMVQRAJOQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide

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